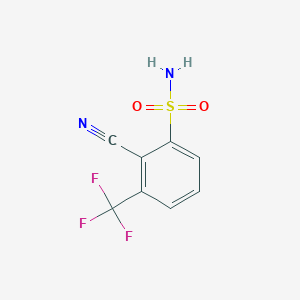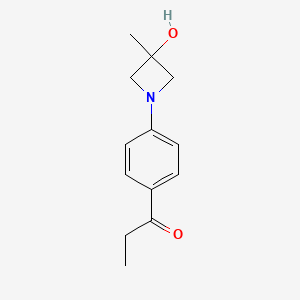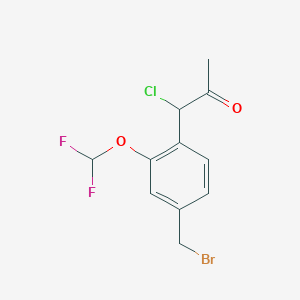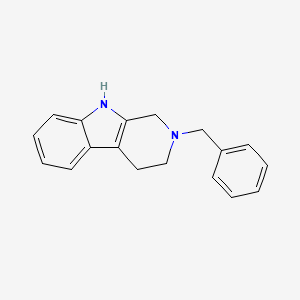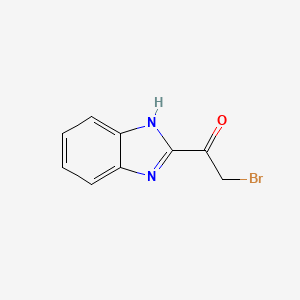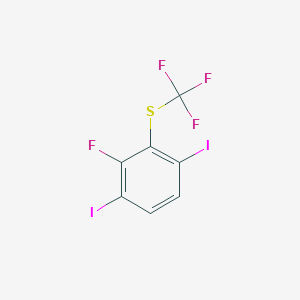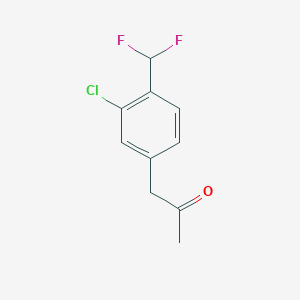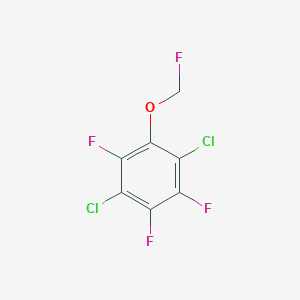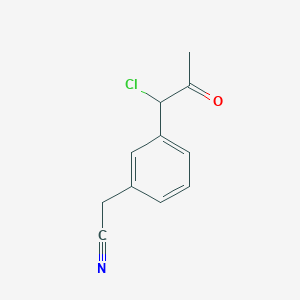
1-Chloro-1-(3-(cyanomethyl)phenyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-1-(3-(cyanomethyl)phenyl)propan-2-one is an organic compound with the molecular formula C10H10ClNO. It is a chlorinated ketone with a cyanomethyl group attached to a phenyl ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(3-(cyanomethyl)phenyl)propan-2-one typically involves the chlorination of a precursor compound. One common method is the reaction of 3-(cyanomethyl)benzaldehyde with chloroacetone in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
1-Chloro-1-(3-(cyanomethyl)phenyl)propan-2-one can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like ammonia or primary amines in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Nucleophilic substitution: Formation of substituted amines or thiols.
Reduction: Formation of the corresponding alcohol.
Oxidation: Formation of carboxylic acids.
Wissenschaftliche Forschungsanwendungen
1-Chloro-1-(3-(cyanomethyl)phenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Chloro-1-(3-(cyanomethyl)phenyl)propan-2-one involves its interaction with various molecular targets. The chlorine atom and the cyanomethyl group can participate in electrophilic and nucleophilic interactions, respectively. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Chloro-1-phenylpropan-2-one: Similar structure but lacks the cyanomethyl group.
3-Chloro-1-phenylpropan-2-one: Similar structure but with the chlorine atom at a different position.
1-Chloro-3-phenylpropane: Similar structure but lacks the ketone and cyanomethyl groups.
Uniqueness
1-Chloro-1-(3-(cyanomethyl)phenyl)propan-2-one is unique due to the presence of both the chlorine atom and the cyanomethyl group, which confer distinct reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various synthetic and research applications .
Eigenschaften
Molekularformel |
C11H10ClNO |
|---|---|
Molekulargewicht |
207.65 g/mol |
IUPAC-Name |
2-[3-(1-chloro-2-oxopropyl)phenyl]acetonitrile |
InChI |
InChI=1S/C11H10ClNO/c1-8(14)11(12)10-4-2-3-9(7-10)5-6-13/h2-4,7,11H,5H2,1H3 |
InChI-Schlüssel |
QVBGIWDAMUKIHI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C1=CC=CC(=C1)CC#N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Amino-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]propanoic acid](/img/structure/B14062483.png)

